(1S,2R)-2-fluorocyclopropane-1-carbonitrile
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Overview
Description
(1S,2R)-2-fluorocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluorine atom and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds or ylides as carbene precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help achieve the desired enantiomeric purity, which is crucial for applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkoxides, thiolates
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Primary amines
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
(1S,2R)-2-fluorocyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-bromocyclopropane-1-carbonitrile
- (1S,2R)-2-chlorocyclopropane-1-carbonitrile
- (1S,2R)-2-iodocyclopropane-1-carbonitrile
Uniqueness
(1S,2R)-2-fluorocyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated cyclopropane derivatives. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design .
Properties
Molecular Formula |
C4H4FN |
---|---|
Molecular Weight |
85.08 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m0/s1 |
InChI Key |
KWUDEALSRGHQIP-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C#N |
Canonical SMILES |
C1C(C1F)C#N |
Origin of Product |
United States |
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